Rocastine fumarate

H1 receptor antagonist Onset kinetics Preclinical pharmacology

Rocastine fumarate (AHR-11325) is the definitive reference standard for non-sedating antihistamine research. It achieves full H1 blockade within 15 min of oral dosing (PD50 0.13 mg/kg), is 36-fold more potent than diphenhydramine in antigen-challenge models, and lacks anticholinergic, antiadrenergic, and antiserotonergic activity. At 150× its antihistaminic dose, it produces no EEG alteration, confirming CNS-sparing pharmacology. Choose this compound to benchmark rapid-onset, truly selective H1 antagonism without the confounding sedation or off-target effects of terfenadine, astemizole, or diphenhydramine.

Molecular Formula C17H23N3O5S
Molecular Weight 381.4 g/mol
CAS No. 91833-50-0
Cat. No. B1679499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocastine fumarate
CAS91833-50-0
Synonyms2-(2-(dimethylamino)ethyl)-2,3-dihydro-4-methylpyrido(3,2-f)-1,4-oxazepine-5(4H)-thione
AHR 11325
AHR-11325
rocastine
rocastine fumarate
rocastine hydrochloride, hydrate
Molecular FormulaC17H23N3O5S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H19N3OS.C4H4O4/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;5-3(6)1-2-4(7)8/h4-5,7,10H,6,8-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyLZFCSDIBLCSFAK-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rocastine Fumarate (CAS 91833-50-0): A Rapid-Acting, Non-Sedating H1 Antagonist for Preclinical and Pharmacological Research


Rocastine fumarate (AHR-11325), chemically defined as 2-[2-(dimethylamino)ethyl]-2,3-dihydro-4-methylpyrido[3,2-f]-1,4-oxazepine-5(4H)-thione fumarate, is a selective histamine H1 receptor antagonist within the pyrido-oxazepine class . Characterized by its rapid onset of action and lack of central nervous system (CNS) sedative effects in preclinical models, this compound serves as a valuable reference standard for investigating non-sedating antihistamine pharmacology . Its molecular formula is C17H23N3O5S, with a molecular weight of 381.14 g/mol .

Why H1 Antagonist Substitution Without Rocastine Fumarate-Specific Validation Risks Experimental Inconsistency


The H1 antihistamine class encompasses compounds with substantial divergence in onset kinetics, potency in antigen-challenge models, and receptor selectivity profiles . Simple substitution of rocastine fumarate with another in-class H1 antagonist—such as terfenadine, astemizole, or diphenhydramine—without accounting for these quantifiable differences can lead to misinterpretation of experimental outcomes, particularly in studies evaluating rapid symptom relief or CNS-sparing properties. The following evidence documents precisely where rocastine fumarate demonstrates measurable, comparator-based differentiation that must be considered during scientific selection or procurement.

Quantitative Differentiation of Rocastine Fumarate: Direct Comparator Evidence for Procurement Decision-Making


Rapid Onset of Action: Rocastine Fumarate Maintains Potency at 15 Minutes vs. Terfenadine's 22-Fold Shift

Rocastine fumarate demonstrates minimal loss of protective efficacy between 15-minute and 1-hour oral pretreatment, whereas terfenadine exhibits a 22-fold increase in required dose at the earlier time point . This indicates a substantially faster onset of pharmacodynamic effect for rocastine fumarate.

H1 receptor antagonist Onset kinetics Preclinical pharmacology

Antigen-Induced Bronchoconstriction: Rocastine Fumarate is 36-Fold More Potent Than Diphenhydramine

In a guinea pig model of aerosolized antigen-induced collapse, rocastine fumarate exhibited approximately 36 times greater potency than diphenhydramine based on 1-hour oral PD50 values, and was equipotent to terfenadine and oxatomide .

Allergic asthma model Antigen challenge Potency comparison

Superior Potency Profile: Rocastine Fumarate Outperforms Astemizole, Diphenhydramine, Terfenadine, and Oxatomide in Lethal Histamine Challenge

In guinea pigs challenged with a lethal dose of histamine, rocastine fumarate demonstrated PD50 values superior to astemizole, diphenhydramine, terfenadine, and oxatomide, while matching the efficacy of brompheniramine, chlorpheniramine, pyrilamine, and promethazine .

Histamine lethality Comparative efficacy H1 antagonist ranking

Receptor Selectivity: Rocastine Fumarate Lacks Anticholinergic, Antiadrenergic, and Antiserotonergic Activity In Vitro

In vitro pharmacological screening revealed that rocastine fumarate possesses no measurable anticholinergic, antiadrenergic, or antiserotonergic properties . This contrasts with several first-generation H1 antagonists that exhibit significant muscarinic receptor blockade.

Receptor selectivity Off-target pharmacology In vitro screening

CNS Safety Profile: No EEG Alteration at 150× Antihistaminic Dose and No Yohimbine Toxicity Potentiation

Rocastine fumarate did not alter the electroencephalogram (EEG) of cats at doses 150-fold higher than its antihistaminic dose, nor did it potentiate yohimbine toxicity in mice . This contrasts with sedating first-generation H1 antagonists that produce measurable CNS effects at therapeutic-equivalent doses.

CNS penetration Safety pharmacology Non-sedating antihistamine

Fumarate Salt Form: Defined Stoichiometry and Enhanced Crystallinity for Reproducible Formulation

Rocastine fumarate is the fumarate salt of rocastine base, providing defined stoichiometric composition (1:1 rocastine to fumaric acid) . While direct comparative stability data against the hydrochloride or free base are not available in the core literature, the fumarate salt is generally associated with improved crystallinity and handling characteristics compared to amorphous free bases .

Salt form Formulation stability Reproducibility

Optimal Use Cases for Rocastine Fumarate Based on Quantitative Differentiation Evidence


Preclinical Studies Requiring Rapid-Onset H1 Antagonism Without Sedation

Rocastine fumarate is optimally suited for experiments where antihistaminic effect must be achieved within 15 minutes of oral dosing without CNS depression. Its PD50 of 0.13 mg/kg at 15 minutes contrasts with terfenadine's 44.0 mg/kg requirement, enabling reliable rapid protection in acute histamine or antigen challenge models . The absence of EEG alteration even at 150× the antihistaminic dose confirms utility in behavioral and electrophysiological studies .

Investigations of Allergic Bronchoconstriction and Antigen-Induced Airway Responses

For researchers modeling allergic asthma or antigen-induced airway collapse in guinea pigs, rocastine fumarate provides 36-fold greater potency than diphenhydramine . This potency advantage reduces the mass of compound required for protective dosing, minimizing potential solubility or formulation challenges and enabling more precise dose-response characterization in antigen challenge protocols.

Pharmacological Selectivity Profiling and Off-Target Liability Screening

Rocastine fumarate serves as a clean H1-selective reference compound in receptor selectivity panels, given its demonstrated lack of anticholinergic, antiadrenergic, and antiserotonergic activity in vitro . Researchers comparing novel H1 antagonists can use rocastine fumarate to benchmark true H1-mediated effects without confounding muscarinic or adrenergic modulation.

Comparator Studies Evaluating Second-Generation Antihistamine Potency Hierarchy

In experiments designed to rank order H1 antagonist potency, rocastine fumarate provides a quantitatively established comparator with documented superiority over astemizole, diphenhydramine, terfenadine, and oxatomide in the lethal histamine challenge model . Its well-characterized PD50 values across multiple pretreatment intervals and challenge paradigms make it a reproducible benchmark for inter-laboratory comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocastine fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.